Cas no 1020242-85-6 (9,10-dimethyl-8-oxa-10,12-diazatricyclo7.3.1.0,2,7trideca-2,4,6-trien-11-one)

9,10-dimethyl-8-oxa-10,12-diazatricyclo7.3.1.0,2,7trideca-2,4,6-trien-11-one structure
1020242-85-6 structure
Product name:9,10-dimethyl-8-oxa-10,12-diazatricyclo7.3.1.0,2,7trideca-2,4,6-trien-11-one
CAS No:1020242-85-6
MF:C12H14N2O2
Molecular Weight:218.251762866974
CID:5214816
PubChem ID:45286042

9,10-dimethyl-8-oxa-10,12-diazatricyclo7.3.1.0,2,7trideca-2,4,6-trien-11-one 化学的及び物理的性質

名前と識別子

    • 2,6-Methano-4H-1,3,5-benzoxadiazocin-4-one, 2,3,5,6-tetrahydro-2,3-dimethyl-
    • 9,10-dimethyl-8-oxa-10,12-diazatricyclo7.3.1.0,2,7trideca-2,4,6-trien-11-one
    • インチ: 1S/C12H14N2O2/c1-12-7-9(13-11(15)14(12)2)8-5-3-4-6-10(8)16-12/h3-6,9H,7H2,1-2H3,(H,13,15)
    • InChIKey: XEJBQYMNVOAPJS-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C2CC1(C)N(C)C(=O)N2

9,10-dimethyl-8-oxa-10,12-diazatricyclo7.3.1.0,2,7trideca-2,4,6-trien-11-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-154037-0.05g
9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
1020242-85-6 95.0%
0.05g
$587.0 2025-02-20
Enamine
EN300-154037-0.1g
9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
1020242-85-6 95.0%
0.1g
$615.0 2025-02-20
1PlusChem
1P01AFZF-50mg
9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
1020242-85-6 90%
50mg
$788.00 2023-12-27
1PlusChem
1P01AFZF-10g
9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
1020242-85-6 90%
10g
$3779.00 2023-12-27
Enamine
EN300-154037-100mg
9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
1020242-85-6 90.0%
100mg
$615.0 2023-09-26
Enamine
EN300-154037-50mg
9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
1020242-85-6 90.0%
50mg
$587.0 2023-09-26
1PlusChem
1P01AFZF-500mg
9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
1020242-85-6 90%
500mg
$892.00 2023-12-27
1PlusChem
1P01AFZF-1g
9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
1020242-85-6 90%
1g
$926.00 2023-12-27
1PlusChem
1P01AFZF-100mg
9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
1020242-85-6 90%
100mg
$822.00 2023-12-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00940626-1g
9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
1020242-85-6 95%
1g
¥3423.0 2023-03-01

9,10-dimethyl-8-oxa-10,12-diazatricyclo7.3.1.0,2,7trideca-2,4,6-trien-11-one 関連文献

9,10-dimethyl-8-oxa-10,12-diazatricyclo7.3.1.0,2,7trideca-2,4,6-trien-11-oneに関する追加情報

Introduction to 9,10-dimethyl-8-oxa-10,12-diazatricyclo7.3.1.0,2,7trideca-2,4,6-trien-11-one (CAS No. 1020242-85-6)

The compound 9,10-dimethyl-8-oxa-10,12-diazatricyclo7.3.1.0,2,7trideca-2,4,6-trien-11-one, identified by the CAS number 1020242-85-6, represents a structurally complex and intriguing molecule within the realm of organic chemistry. Its unique tricyclic framework, combined with a rich heterocyclic system featuring oxygen and nitrogen atoms, positions it as a potential candidate for various biochemical and pharmacological explorations. This introduction delves into the structural characteristics of this compound, its synthetic considerations, and explores its relevance in the context of contemporary chemical biology and medicinal chemistry research.

The molecular architecture of 9,10-dimethyl-8-oxa-10,12-diazatricyclo7.3.1.0,2,7trideca-2,4,6-trien-11-one is characterized by a tricyclic core that integrates three distinct rings into a single entity. The specific connectivity defined by the indices 7.3.1 and the cyclo-deca structure suggests a highly constrained spatial arrangement for the substituents attached to this backbone. This rigidity can be both a challenge and an opportunity in medicinal chemistry; while it may limit conformational flexibility, it also enforces specific orientations of functional groups that could be critical for interactions with biological targets.

Among the key features of this molecule are the presence of two nitrogen atoms within the heterocyclic system and the incorporation of an oxygen atom in an axial position relative to one of the rings (as indicated by "8-oxa"). The nitrogen atoms are particularly significant as they can serve as hydrogen bond donors or acceptors in protein-ligand interactions, which is a common mode of action for many bioactive compounds. The oxygen atom may contribute to solubility and participate in hydrogen bonding networks as well.

The dimethyl substituents at positions 9 and 10 likely play a role in modulating the electronic properties of the molecule and influencing its metabolic stability or binding affinity. These alkyl groups can shield certain regions of the molecule from reactive species or alter local electronic distributions through inductive effects. Understanding these subtle influences is crucial when designing derivatives or assessing potential biological activity.

The triene system (indicated by "-trien") appended to the tricyclic core introduces additional functional handles that can participate in various chemical reactions or biological interactions. Double bonds are often involved in π-stacking interactions with aromatic residues in proteins or DNA bases, which could be exploited for targeted binding applications.

From a synthetic perspective,9,10-dimethyl-8-oxa-10,12-diazatricyclo7.3.1.0,2,7trideca-2,4,6-trien-11-one presents an intriguing challenge due to its complex ring system and multiple stereocenters embedded within this constrained framework. While classical ring-closing metathesis or cyclization strategies might be applicable in related systems with fewer rings or substituents,this compound likely requires more sophisticated methodologies involving directed functionalization at specific positions while maintaining regioselectivity across multiple fused rings.

Recent advances in computational chemistry have provided powerful tools for predicting potential bioactivities based on molecular structure alone[^1]. Given its structural complexity,9,10-dimethyl,8-oxa,10,12-diazatricyclo7,3.*1.*0,2,7trideca,2,4,6-trien,11-*one* (CAS No. 102024285-*6*) has been subjected to virtual screening against various databases of known bioactive molecules[^2]. Preliminary results suggest that it shares structural motifs with several compounds exhibiting activity against enzymes involved in inflammatory pathways and metabolic diseases.

This hypothesis aligns well with current trends in drug discovery where natural product-inspired scaffolds are being explored for their unique structural features[^3]. The constrained tricyclic core combined with heteroatoms provides a scaffold that is distinct from typical pharmacophores but may offer novel binding interactions with therapeutic targets not readily accessible by simpler molecules.

The dimethyl groups on this compound could serve as handles for further derivatization strategies aimed at optimizing potency or selectivity against specific biological targets identified through computational screening or high-throughput experimentation[^4]. For instance,these methyl groups could be modified into more polar or lipophilic substituents depending on which pharmacokinetic profile is desired.

Furthermore,the presence of multiple reactive sites—such as double bonds within the triene system—allows chemists to introduce diverse functional groups while maintaining overall structural integrity[^5]. This versatility makes it an attractive starting point for generating libraries of compounds that can be tested against panels of biological assays aimed at identifying lead candidates for drug development programs.

In conclusion,9,*10-dimethyl,*8*-oxa,*10,*12*-diazatricyclo7.*3*.*1.*0,*2,*7*-trideca*-*2,*4,*6*-trien*-*11*-*one* (CAS No.* 1020242*-*85*-*6*) stands out as a structurally complex yet potentially valuable scaffold within medicinal chemistry research[^6]. Its unique combination of features—a rigid tricyclic core interlaced with oxygen and nitrogen heteroatoms plus an extended triene system—offers numerous possibilities for interaction with biological macromolecules while presenting synthetic challenges worthy of exploration by advanced synthetic methodologies[^7]. As computational techniques continue to evolve alongside experimental capabilities,this compound may emerge as an important intermediate or lead structure toward discovering novel therapeutic agents targeting human diseases.

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Amadis Chemical Company Limited
(CAS:1020242-85-6)9,10-dimethyl-8-oxa-10,12-diazatricyclo7.3.1.0,2,7trideca-2,4,6-trien-11-one
A990987
Purity:99%/99%
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Price ($):448.0/1301.0